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Compound of Interest

Compound Name: P-gp modulator 1

Cat. No.: B12428455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent P-glycoprotein (P-gp)

modulator, Tariquidar (XR9576). The information is compiled from publicly available scientific

literature and patent databases to support research and development efforts in overcoming

multidrug resistance (MDR) in cancer and other therapeutic areas.

Core Patent Information
Despite a comprehensive search of patent databases, the specific U.S. patent numbers for the

composition of matter, synthesis, and pharmaceutical formulations of Tariquidar (XR9576)

could not be definitively identified within the scope of this review. Tariquidar was developed by

Xenova Group, and information regarding its initial patent filings may be held within historical

patent records under the assignee's name. Further investigation into patent databases with

specific search queries related to the assignee and the chemical structure of Tariquidar may be

required to locate the primary patent documents.

Mechanism of Action
Tariquidar is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a key member of the

ATP-binding cassette (ABC) transporter family.[1] P-gp functions as an ATP-dependent efflux

pump, actively transporting a wide range of structurally diverse xenobiotics, including many

chemotherapeutic agents, out of cells. This action reduces the intracellular concentration of

these drugs, leading to multidrug resistance (MDR) in cancer cells.
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Tariquidar binds with high affinity to P-gp, with a dissociation constant (Kd) of 5.1 nM, thereby

locking the transporter in a conformation that is incompatible with drug binding and/or transport.

[2][3] This inhibition of P-gp function restores the intracellular accumulation and efficacy of co-

administered chemotherapeutic drugs in MDR cancer cells.

Quantitative Data
The following tables summarize key quantitative data for Tariquidar, demonstrating its potency

and efficacy in modulating P-gp activity and reversing multidrug resistance.

Table 1: In Vitro Potency of Tariquidar

Parameter Value Cell Line/System Reference

P-gp Binding Affinity

(Kd)
5.1 nM --- [2][3]

ATPase Inhibition

(IC50)
43 ± 9 nM Purified P-gp

Table 2: Reversal of Multidrug Resistance by Tariquidar

Chemotherapeutic
Agent

Cell Line
Tariquidar
Concentration for
Complete Reversal

Reference

Doxorubicin Various MDR cell lines 25-80 nM

Paclitaxel Various MDR cell lines 25-80 nM

Etoposide Various MDR cell lines 25-80 nM

Vincristine Various MDR cell lines 25-80 nM

Table 3: Effect of Tariquidar on Paclitaxel Cytotoxicity in Ovarian Cancer Cells
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Cell Line Treatment Paclitaxel IC50 Fold Reversal Reference

SKOV-3

(sensitive)
Paclitaxel alone 27.11 nM ---

SKOV-3TR

(resistant)
Paclitaxel alone 2743 nM ---

SKOV-3TR

(resistant)

Paclitaxel +

Tariquidar (co-

delivered in

liposomes)

Significantly

reduced

(approaching

sensitive levels)

>100-fold

Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P-gp modulators like

Tariquidar are provided below.

P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is

coupled to substrate transport.

Principle: P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its

substrates. Inhibitors can either inhibit this basal or substrate-stimulated activity. The amount of

inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.

Materials:

Purified P-gp containing membrane vesicles

ATP solution

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA)

Tariquidar or other test compounds

P-gp substrate (e.g., verapamil) for stimulation
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Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor control

Reagents for Pi detection (e.g., Malachite Green-based reagent)

Microplate reader

Protocol:

Prepare serial dilutions of Tariquidar and control compounds in the assay buffer.

In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

To measure inhibition of stimulated activity, add a known P-gp substrate (e.g., verapamil) to

the wells. For basal activity, add buffer only.

Add the serially diluted Tariquidar or control compounds to the wells. Include a "no

compound" control.

To initiate the reaction, add a final concentration of ATP (e.g., 5 mM) to all wells.

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

Stop the reaction by adding the Pi detection reagent.

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

To determine the P-gp specific ATPase activity, subtract the absorbance of samples

containing Na3VO4 from the total ATPase activity.

Plot the percentage of P-gp ATPase activity against the logarithm of the Tariquidar

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of

the fluorescent substrate Rhodamine 123.
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Principle: P-gp actively transports Rhodamine 123 out of the cell. Inhibition of P-gp leads to the

intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or

fluorescence microscopy.

Materials:

Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR) and a parental sensitive

cell line.

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

Rhodamine 123 stock solution.

Tariquidar or other test compounds.

Phosphate-buffered saline (PBS).

Flow cytometer or fluorescence microscope.

Protocol:

Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow

them to adhere overnight.

Pre-incubate the cells with various concentrations of Tariquidar or control compounds in

serum-free medium for a specified time (e.g., 1 hour) at 37°C.

Add Rhodamine 123 to a final concentration (e.g., 1 µg/mL) to all wells and incubate for a

further period (e.g., 1-2 hours) at 37°C, protected from light.

After the incubation, wash the cells twice with ice-cold PBS to remove extracellular

Rhodamine 123.

Lyse the cells or detach them for analysis.

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a

fluorescence plate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The increase in intracellular fluorescence in the presence of Tariquidar compared to the

control (no inhibitor) indicates P-gp inhibition.

Calculate the reversal fold by dividing the fluorescence intensity in the presence of the

inhibitor by the fluorescence intensity in the absence of the inhibitor.

Visualizations
The following diagrams illustrate key concepts related to P-gp function and its inhibition by

Tariquidar.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of P-gp Mediated Drug Efflux and Inhibition by Tariquidar
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Experimental Workflow for P-gp Inhibition Assays
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Downstream Effects of P-gp Inhibition in Cancer Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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